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Compound of Interest

Compound Name: 2-Tert-butyl-6-methyl-4-nitrophenol

Cat. No.: B3204622

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of 2-
tert-butyl-6-methyl-4-nitrophenol. Intended for researchers, scientists, and professionals in
drug development, this document outlines the expected spectroscopic data based on nuclear
magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to
the limited availability of published experimental data for 2-tert-butyl-6-methyl-4-nitrophenol
(CAS 70444-48-3), this guide presents data from closely related structural isomers to provide a
robust predictive framework for its spectroscopic profile.

Predicted Spectroscopic Data

While specific experimental spectra for 2-tert-butyl-6-methyl-4-nitrophenol are not readily
available in public databases, the following tables summarize expected and observed data for
structurally similar nitrophenols. These compounds provide a reliable basis for predicting the
spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

IH NMR (Proton NMR) Data of Related Nitrophenols
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Aromatic Methyl tert-Butyl Hydroxyl
Compound
Protons (ppm) Protons (ppm) Protons (ppm) Proton (ppm)

2,6-di-tert-butyl-

) ~7.9 (s, 2H) - ~1.4 (s, 18H) ~5.6 (s, 1H)
4-nitrophenol
~8.0 (d, 1H),
2-tert-butyl-4- )
] ~7.8 (dd, 1H), - ~1.4 (s, 9H) Variable
nitrophenol
~7.0 (d, 1H)
~7.9 (d, 1H),
4-tert-butyl-2- )
] ~7.5 (dd, 1H), - ~1.3 (s, 9H) Variable
nitrophenol
~7.0 (d, 1H)

For 2-tert-butyl-6-methyl-4-nitrophenol, one would expect to see two distinct singlets in the
aromatic region, a singlet for the methyl group, a singlet for the tert-butyl group, and a broad
singlet for the hydroxyl proton.

13C NMR (Carbon NMR) Data of Related Nitrophenols

Aromatic Carbons Methyl Carbon tert-Butyl Carbons
Compound
(ppm) (ppm) (ppm)
_ ~158 (C-OH), ~140
2,6-di-tert-butyl-4- ~35 (quaternary C),
_ (C-NO2), ~136 (Ar-C), -
nitrophenol ~30 (CH5)
~122 (Ar-CH)
_ ~152 (C-OH), ~141
2,4-di-tert-butyl-6- ~35 & ~34 (quat. C),
, (C-NO2), other -
nitrophenol ~31 & ~29 (CHs)

aromatic signals

The 13C NMR spectrum of 2-tert-butyl-6-methyl-4-nitrophenol is predicted to show distinct
signals for the six aromatic carbons, one methyl carbon, and the two types of carbons in the
tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Key IR Absorptions of Substituted Nitrophenols

Functional Group Wavenumber (cm~—?) Description
O-H Stretch (Phenolic) 3200-3600 Broad

C-H Stretch (Aromatic) 3000-3100 Sharp

C-H Stretch (Aliphatic) 2850-3000 Sharp

N-O Stretch (Nitro,

Asymmetric) 1500-1550 Strong

N-O Stretch (Nitro, Symmetric)  1335-1370 Strong

C=C Stretch (Aromatic) 1450-1600 Medium to Strong
C-0O Stretch (Phenolic) 1150-1250 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues. The molecular weight
of 2-tert-butyl-6-methyl-4-nitrophenol is 209.24 g/mol .

Expected Mass Spectral Data

lon m/z Description
[M]*+ 209 Molecular lon
[M-CH3s]* 194 Loss of a methyl group
[M-NO2]* 163 Loss of the nitro group

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
discussed.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64
scans.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the
lower natural abundance of *3C.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o ATR: Place a small amount of the solid sample directly on the crystal of an Attenuated
Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

Mass Spectrometry
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o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as Gas Chromatography (GC-MS) or direct infusion.

« lonization: Utilize an appropriate ionization technique, commonly Electron lonization (EI) for
GC-MS, which provides detailed fragmentation patterns.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated.

» Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and
interpret the fragmentation pattern to deduce structural information.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel
compound like 2-tert-butyl-6-methyl-4-nitrophenol.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b3204622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3204622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of 2-tert-butyl-6-methyl-4-nitrophenol

y

Purification (e.g., Chromatography, Recrystallization)

‘/SpectroscoPc Analysis

NMR Spectroscopy
(1H, 13C)

Data W & Stvructure Elucidation

Integration of All Spectroscopic Data

:

Structure Determination

IR Spectroscopy Mass Spectrometry

Final Structure Confirmation

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.
Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic
data for 2-tert-butyl-6-methyl-4-nitrophenol. By leveraging data from structurally similar
compounds, researchers can anticipate the key spectral features of the target molecule. The
outlined experimental protocols offer a standardized approach for obtaining high-quality
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spectroscopic data, which is crucial for the unambiguous structural elucidation and
characterization of novel chemical entities in the field of drug discovery and development.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-tert-butyl-6-methyl-4-
nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3204622#spectroscopic-data-of-2-tert-butyl-6-methyl-
4-nitrophenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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